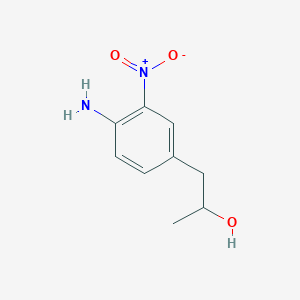
1-(4-Amino-3-nitrophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3-nitrophenyl)propan-2-ol is a chemical compound with the CAS Number: 855444-70-1 and a molecular weight of 196.21 . Its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5-6,12H,4,10H2,1H3 .Physical And Chemical Properties Analysis
The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Resolution
- Synthesis and Resolution of Enantiomers : 1-(4-Amino-3-nitrophenyl)propan-2-ol has been utilized in the resolution of racemic mixtures and establishing the absolute configuration of certain compounds. For example, (−)(R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol, a related compound, was used to resolve racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid. This resolution aided in establishing the absolute configuration of certain enantiomers through specific rotations and X-ray crystallography (Drewes et al., 1992).
Catalysis and Chemical Reactions
- Enantioselective Catalysis : The compound has been used in developing chiral amino alcohol-based ligands for asymmetric alkynylation of aldehydes. These catalytic processes are significant for synthesizing propargylic alcohols with high enantiomeric excess, which are important in pharmaceutical synthesis (Jiang et al., 2004).
Pharmaceutical Applications
- Production of Pharmaceutically Relevant Compounds : In pharmaceutical contexts, derivatives of this compound have been used in the synthesis of compounds like chloramphenicol. These syntheses involve creating new metabolites or intermediates for drug development (Wat et al., 1971).
Biochemical Analysis and Detection
- Biochemical Analysis : The compound has been instrumental in developing methods for analyzing substances like chloramphenicol in pharmaceutical forms, demonstrating its utility in analytical chemistry (Al-Rimawi & Kharoaf, 2011).
Chemical Properties and Interactions
- Study of Chemical Properties and Interactions : Research has been conducted to understand the effects of solvent polarity on the photophysical properties of derivatives of this compound. Such studies are crucial for comprehending the behavior of these compounds under different environmental conditions (Kumari et al., 2017).
Inhibitory Effects in Corrosion
- Corrosion Inhibition : Some derivatives of this compound have been synthesized and tested as corrosion inhibitors for materials like carbon steel. These studies explore the compounds' potential in industrial applications, such as in the protection of metal surfaces (Gao et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-amino-3-nitrophenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5-6,12H,4,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZCJEDTVDAWSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)N)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

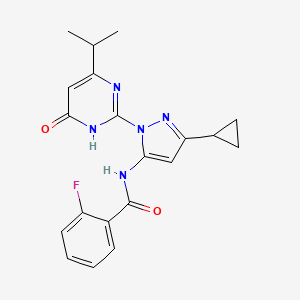

![7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2372915.png)
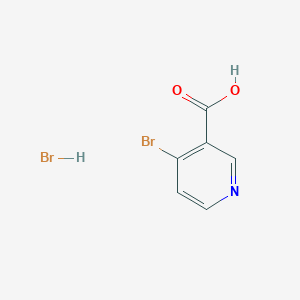
![1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2372917.png)
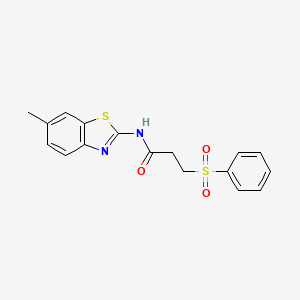
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2372919.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2372920.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide](/img/structure/B2372922.png)
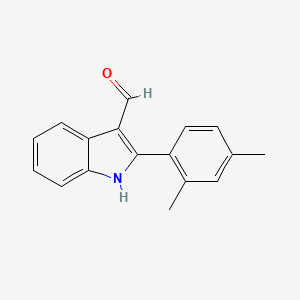
![Methyl 5-[2-({[3-(4-benzylpiperidin-1-yl)propyl]amino}carbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2372929.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2372930.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2372935.png)